4-Amino-1-butylpiperidine DiHCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-butylpiperidine DiHCl is a chemical compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-butylpiperidin-4-amine dihydrochloride typically involves the reaction of 1-butylpiperidine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and scalability.

Análisis De Reacciones Químicas

4-Amino-1-butylpiperidine DiHCl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Cancer Therapy

4-Amino-1-butylpiperidine diHCl has been investigated for its role in cancer treatment, particularly as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This compound has shown promise in targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ synthesis. Inhibition of NAMPT has been linked to the suppression of tumor growth in various cancer types, including ovarian and colon cancers .

Case Study: NAMPT Inhibition

A study highlighted the efficacy of piperidine derivatives, including this compound, in inhibiting NAMPT. The results indicated that these compounds could significantly reduce tumor viability and induce apoptosis in cancer cell lines. The mechanism involves the depletion of NAD+, leading to energy crisis and cell death .

Neurological Disorders

The compound also shows potential in treating neurological disorders such as Alzheimer's disease. Its structure allows it to interact with cholinergic receptors, potentially enhancing cognitive function by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Case Study: Alzheimer’s Disease

Research indicates that piperidine derivatives can improve brain exposure and enhance the efficacy of existing treatments like Donepezil. The incorporation of this compound into drug formulations has been shown to improve their pharmacokinetic properties, making them more effective against cognitive decline associated with Alzheimer’s .

Biochemical Research Applications

In addition to therapeutic uses, this compound serves as a valuable tool in biochemical research. Its ability to modulate various biological pathways makes it useful for studying receptor interactions and signaling mechanisms.

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-butylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors .

Comparación Con Compuestos Similares

4-Amino-1-butylpiperidine DiHCl can be compared with other similar compounds, such as:

- 1-Methylpiperidin-4-amine dihydrochloride

- 1-Ethylpiperidin-4-amine dihydrochloride

- 1-Propylpiperidin-4-amine dihydrochloride

These compounds share similar chemical structures but differ in their specific substituents, leading to variations in their chemical properties and applications .

Actividad Biológica

4-Amino-1-butylpiperidine dihydrochloride (4-ABP-DiHCl) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various receptor systems, and relevant research findings.

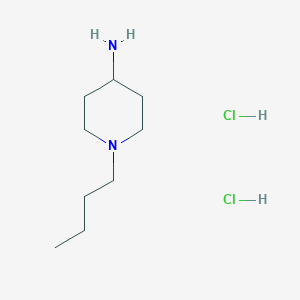

Chemical Structure and Properties

4-Amino-1-butylpiperidine diHCl is a piperidine derivative characterized by the presence of an amino group and a butyl side chain. Its chemical structure can be represented as follows:

This structure contributes to its interaction with biological targets, particularly in the central nervous system.

The biological activity of 4-ABP-DiHCl primarily involves its interaction with various neurotransmitter receptors. Notable mechanisms include:

- Histamine Receptor Modulation : 4-ABP-DiHCl has been studied for its antagonistic effects on histamine H3 receptors, which are implicated in the regulation of neurotransmitter release and have potential applications in treating cognitive disorders and obesity .

- Serotonin Receptor Interaction : The compound may also exhibit activity at serotonin receptors, particularly the 5-HT4 subtype, which is involved in gastrointestinal motility and cognitive functions .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several studies have explored the effects of this compound on various biological systems:

- Histamine H3 Receptor Study : In vitro assays demonstrated that 4-ABP-DiHCl effectively antagonizes the H3 receptor, leading to increased levels of cAMP in HEK293 cells expressing the receptor. This suggests potential utility in enhancing cognitive function or treating metabolic disorders .

- Antitumor Activity : Research involving derivatives of piperidine compounds indicated that modifications similar to those found in 4-ABP-DiHCl can lead to significant antitumor effects through the inhibition of the PKB pathway, which is crucial for cell survival and proliferation .

- Behavioral Studies : Animal models have shown that administration of compounds related to 4-ABP-DiHCl can influence feeding behavior and neurotransmitter systems, suggesting a role in appetite regulation and neuropharmacology .

Propiedades

IUPAC Name |

1-butylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-2-3-6-11-7-4-9(10)5-8-11;;/h9H,2-8,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFMOPRJMDUUTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.